Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxyimino)-8-azabicyclo[32. Common synthetic routes may include:
Ring-closing reactions: to form the bicyclic structure.
Oxime formation: to introduce the hydroxyimino group.
Esterification: to attach the tert-butyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and specific solvents to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyimino group to a nitroso group.
Reduction: Reduction of the hydroxyimino group to an amine.
Substitution: Replacement of the hydroxyimino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Typical reducing agents are sodium borohydride and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted derivatives based on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on biological systems.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's unique structure may offer therapeutic benefits in treating various diseases.
Industry: In the chemical industry, tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Tert-butyl 3-(hydroxyimino)cyclobutane-1-carboxylate
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate
(Z)-2-hydroxyimino-3-oxo-butyric acid tert-butyl ester
Uniqueness: Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its bicyclic structure, which provides a different spatial arrangement and reactivity compared to its linear or smaller ring counterparts. This structural difference can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-hydroxyimino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-9-4-5-10(14)7-8(6-9)13-16/h9-10,16H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPJJHMDEDMYKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(=NO)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697103 | |
Record name | tert-Butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913575-12-9 | |
Record name | tert-Butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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